molecular formula C15H19FN2O B2474519 N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide CAS No. 1436074-61-1

N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide

Cat. No. B2474519
CAS RN: 1436074-61-1
M. Wt: 262.328
InChI Key: YQZOVKUQNMZWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide, commonly known as CEMBUTEROL, is a chemical compound that belongs to the class of beta-2 adrenergic agonists. It is a potent bronchodilator and has been extensively used in veterinary medicine to treat respiratory diseases in animals.

Scientific Research Applications

Pharmacological Profile and Potential Antipsychotic Utility

The research on compounds structurally related to N-(Cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide demonstrates significant pharmacological interest, particularly in the context of psychiatric disorders. A study on N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) reveals its potent inverse agonist activity at the 5-HT2A receptor, suggesting its utility as an antipsychotic agent. This compound demonstrated efficacy in attenuating behaviors in animal models consistent with antipsychotic effects, such as reducing head-twitch behavior and hyperactivity induced by other agents, indicating its potential application in treating psychiatric disorders (Vanover et al., 2006).

Fluorescent Probes and Temperature Monitoring

Research on fluorescent probes for monitoring temperature in organic solvents has led to the development of novel fluorophores, such as N-(1-pyrenylmethyl)-1-pyrenebutanamide and N-(1-pyrenylmethyl)-1-pyreneacetamide. These compounds exhibit temperature-dependent emission spectra, enabling precise temperature measurements in various organic solvents. This application is crucial for controlling reactions in chemical synthesis and other industrial processes, demonstrating the versatility of chemical derivatives in scientific research (Lou, Hatton, & Laibinis, 1997).

Molecular Imaging and Radiosynthesis

The development of radiolabeled compounds for positron emission tomography (PET) imaging is another significant application. For instance, derivatives of matrix metalloproteinase inhibitors have been radiolabeled for PET imaging to study their distribution and efficacy in vivo. This research underscores the utility of chemically modified compounds in biomedical imaging, contributing to the advancement of diagnostics and therapeutic monitoring (Wagner et al., 2009).

Organic Synthesis and Drug Development

Studies have also focused on the synthesis of related compounds for pharmaceutical applications. For example, the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate in the production of atorvastatin, illustrates the role of these compounds in drug development. The described synthetic routes highlight the importance of such chemical derivatives in the creation of commercially significant pharmaceuticals (Zhou Kai, 2010).

properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-4-(2-fluorophenyl)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-3-18(11-10-17)15(19)12(2)8-9-13-6-4-5-7-14(13)16/h4-7,12H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZOVKUQNMZWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C(C)CCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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